BenchChemオンラインストアへようこそ!

7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Suzuki-Miyaura coupling C–C bond formation medicinal chemistry

This 6-azaindole building block combines a C-3 aldehyde for Knoevenagel condensation with a C-7 bromine handle that undergoes oxidative addition faster than its 7-chloro analog in Suzuki-Miyaura couplings. The orthogonal reactivity eliminates protecting-group manipulation, enabling two-step library synthesis on automated platforms with lower catalyst loadings and shorter cycle times. Supplied at ≥98% purity (NLT 98%) by ISO-certified manufacturers, it requires no pre-purification for kinase inhibitor or bromodomain-targeting fragment-growing campaigns. LogP 2.14 optimizes fragment-hit solubility. Request a quote for gram-scale to bulk quantities.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 1190317-67-9
Cat. No. B1503008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
CAS1190317-67-9
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CN2)C=O)Br
InChIInChI=1S/C8H5BrN2O/c9-8-7-6(1-2-10-8)5(4-12)3-11-7/h1-4,11H
InChIKeyUYHOVRLAQADKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1190317-67-9): Core Building Block for Kinase-Focused Medicinal Chemistry


7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (MW 225.04, C₈H₅BrN₂O) is a heterobifunctional 6-azaindole building block that combines a C-3 aldehyde electrophile with a C-7 bromine cross-coupling handle on the pyrrolo[2,3-c]pyridine scaffold. This scaffold is recognized as one of the most promising nitrogen-containing heterocyclic cores in drug development, particularly for kinase inhibition and bromodomain targeting [1]. The compound is supplied at ≥98% purity (NLT 98%) by multiple ISO-certified manufacturers, making it suitable for pharmaceutical R&D and quality control applications without additional purification .

7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Why In-Class Substitution Compromises Synthetic Efficiency and Physicochemical Profiles


The pyrrolo[2,3-c]pyridine-3-carbaldehyde class encompasses multiple regioisomeric and halogen-variant analogs (7-chloro, 5-bromo, 4-bromo, and non-halogenated parent) that are often listed interchangeably in procurement catalogs. However, these compounds differ fundamentally in cross-coupling reactivity, lipophilicity, and the presence of orthogonal functional handles. The 7-bromo substituent provides intrinsically faster oxidative addition in palladium-catalyzed cross-coupling compared to the 7-chloro analog [1], while its LogP of 2.14 distinguishes it from the more hydrophilic 4-bromo regioisomer (LogP 1.22) [2]. Substituting the non-halogenated parent eliminates the cross-coupling vector entirely, reducing the compound to a single-functionalization intermediate. The quantitative evidence below establishes where these differences become decision-critical for lead optimization and library synthesis.

7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Head-to-Head Quantitative Differentiation for Scientific Procurement


Cross-Coupling Reactivity: 7-Bromo vs. 7-Chloro – Intrinsic Oxidative Addition Rate Advantage

In palladium-catalyzed cross-coupling, the rate-limiting oxidative addition step is intrinsically faster for aryl bromides than for aryl chlorides; the 7-bromo compound therefore requires lower catalyst loading, milder temperatures, and/or shorter reaction times to achieve comparable conversion [1]. In contrast, the 7-chloro analog (CAS 1167055-43-7) necessitates a specialized precatalytic system (XPhos-PdG2) and microwave assistance to reach excellent conversions in Suzuki-Miyaura reactions, as demonstrated by Savitha et al. (2019) [2]. This synthetic accessibility gap directly impacts library production throughput and cost-efficiency when the scaffold is used as a late-stage diversification intermediate.

Suzuki-Miyaura coupling C–C bond formation medicinal chemistry

Lipophilicity Differentiation: 7-Bromo (LogP 2.14) vs. 4-Bromo Regioisomer (LogP 1.22)

The 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde exhibits a calculated LogP of 2.14 (ALogPs), while the 4-bromo regioisomer (CAS 1190318-90-1) shows a LogP of 1.22 [1]. This ~0.9 log unit difference corresponds to an approximately 8-fold difference in octanol-water partition coefficient, which can significantly influence membrane permeability, plasma protein binding, and metabolic stability when these building blocks are incorporated into lead compounds. The 5-bromo regioisomer (CAS 1369348-93-5) shares the same LogP of 2.14 with the 7-bromo compound, but differs in the spatial orientation of the bromine substituent relative to the aldehyde group, which affects steric accessibility in subsequent derivatization .

Lipophilicity ADME optimization regioisomer selection

Orthogonal Dual Functionalization: C-3 Aldehyde + C-7 Bromine vs. Mono-Functional 7-Bromo-1H-pyrrolo[2,3-c]pyridine

The target compound provides two chemically orthogonal reactive sites: the C-3 aldehyde enables Knoevenagel condensations, reductive aminations, and Grignard additions, while the C-7 bromine enables Suzuki, Stille, and Buchwald-Hartwig cross-couplings. In contrast, 7-bromo-1H-pyrrolo[2,3-c]pyridine (CAS 165669-35-2) lacks the aldehyde group entirely, reducing the number of accessible diversification vectors from two to one . The non-halogenated parent compound 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 25957-65-7) retains only the aldehyde functionality, eliminating cross-coupling potential. This orthogonal pairing allows sequential derivatization without protecting group manipulation, enabling efficient generation of diverse compound libraries from a single intermediate [1].

Orthogonal reactivity diversification building block utility

Commercial Availability at High Purity: 98% (NLT) Specification vs. 95% Minimum for Closest Halogen Analog

Multiple ISO-certified suppliers offer 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde at NLT 98% purity as standard catalog specification . The 7-chloro analog (CAS 1167055-43-7) is listed at minimum 95% purity by CymitQuimica (Biosynth brand) , while the non-halogenated parent compound is available at 95–97% purity from multiple vendors . A purity difference of ≥3 percentage points reduces the impurity burden in subsequent reactions, minimizing side-product formation and simplifying chromatographic purification. For fragment-based drug discovery and high-throughput chemistry applications where starting material purity directly affects hit validation reliability, this specification gap is operationally consequential.

Purity specification quality control procurement

7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Kinase Inhibitor Library Synthesis via Sequential Orthogonal Derivatization

Medicinal chemistry teams building focused kinase inhibitor libraries can exploit the C-3 aldehyde for Knoevenagel condensation with active methylene compounds to install a first diversity element, followed by Suzuki-Miyaura cross-coupling at C-7 to introduce aryl/heteroaryl groups. This sequential strategy, enabled by the orthogonal reactivity of the 7-bromo compound, eliminates the need for protecting group manipulation between steps [1]. The 7-chloro analog would require harsher or more specialized coupling conditions, reducing overall throughput.

Fragment-Based Drug Discovery (FBDD) with Controlled Lipophilicity

The LogP of 2.14 for the 7-bromo regioisomer places it within the optimal range for fragment hits (typically LogP 1–3), making it suitable as a fragment growing scaffold for bromodomain and kinase targets. The 4-bromo regioisomer (LogP 1.22) may be preferred for targets requiring higher aqueous solubility, providing a measurable parameter for regioisomer selection based on target-specific physicochemical requirements [2].

High-Throughput Parallel Synthesis Requiring Robust Cross-Coupling Performance

In automated parallel synthesis platforms where reaction conditions must be standardized across diverse coupling partners, the faster oxidative addition kinetics of the aryl bromide (vs. aryl chloride) provide a wider operational window for successful coupling. The 7-bromo compound enables the use of lower catalyst loadings and shorter reaction times while maintaining high conversion rates, reducing per-well costs in 96-well format library production [3].

Pharmaceutical Quality Control and Reference Standard Applications

The consistent commercial availability of the 7-bromo compound at NLT 98% purity from ISO-certified suppliers supports its use as a reference standard in HPLC method development and impurity profiling for drug substance characterization. The ≥3 percentage point purity advantage over the 7-chloro analog reduces the need for pre-purification, streamlining QC workflows in GMP environments .

Quote Request

Request a Quote for 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.